molecular formula C9H9ClO2S B15171693 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-58-3

2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde

Cat. No.: B15171693
CAS No.: 918882-58-3
M. Wt: 216.68 g/mol
InChI Key: RYFRVSHNQDXRNN-UHFFFAOYSA-N
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Description

2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorine atom at the second position and a 2-hydroxyethylsulfanyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chlorobenzaldehyde with 2-mercaptoethanol. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzoic acid.

    Reduction: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The 2-hydroxyethylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-hydroxybenzaldehyde: Lacks the 2-hydroxyethylsulfanyl group, resulting in different chemical properties and reactivity.

    2-Chloro-6-methylsulfanylbenzaldehyde: Contains a methylsulfanyl group instead of a hydroxyethylsulfanyl group, leading to variations in solubility and reactivity.

    2-Chloro-6-[(2-aminoethyl)sulfanyl]benzaldehyde: Features an aminoethylsulfanyl group, which can significantly alter its biological activity and chemical behavior.

Uniqueness

2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is unique due to the presence of both a chlorine atom and a 2-hydroxyethylsulfanyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

918882-58-3

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

2-chloro-6-(2-hydroxyethylsulfanyl)benzaldehyde

InChI

InChI=1S/C9H9ClO2S/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,6,11H,4-5H2

InChI Key

RYFRVSHNQDXRNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)SCCO

Origin of Product

United States

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